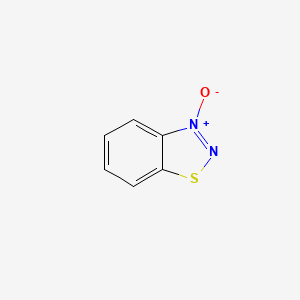

3-Oxo-1,2,3lambda~5~-benzothiadiazole

Description

General Principles of Hypervalency in Main Group Elements

Hypervalency is a concept used to describe molecules where a main group element appears to have more than eight electrons in its valence shell. This phenomenon is particularly common for elements in the third period and below, such as phosphorus and sulfur, which can form stable compounds with five or six bonds. ekb.eg

Formally defined by Jeremy I. Musher in 1969, hypervalent molecules are those containing central atoms from groups 15-18 in a valence state higher than their lowest. ekb.eg The bonding in these molecules has been a subject of considerable debate, leading to the development of several theoretical models.

One of the earliest models invoked the participation of d-orbitals in bonding, suggesting that the central atom utilizes its vacant d-orbitals to accommodate the excess electrons. ekb.eg However, more recent quantum chemical calculations have indicated that the contribution of d-orbitals to the bonding in main group hypervalent molecules is less significant than previously thought. ekb.eg

A more widely accepted model is the three-center four-electron (3c-4e) bond , proposed by Pimentel and Rundle. ekb.eg This model describes the bonding in hypervalent molecules using molecular orbital theory, without violating the octet rule. In a 3c-4e bond, three atoms share four electrons through a set of three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four electrons occupy the bonding and non-bonding orbitals, resulting in a stable bond without the need for d-orbital involvement. ekb.eg Another model, termed recoupled pair bonding , has also been proposed to explain the formation of hypervalent bonds, particularly in species like sulfur fluorides. mdpi.com

| Bonding Model | Key Principles | Strengths | Limitations |

|---|---|---|---|

| d-Orbital Hybridization | Expansion of the valence shell by involving d-orbitals in hybridization (e.g., sp³d, sp³d²). | Simple to visualize and widely taught. | Considered less accurate by modern quantum chemical calculations due to the high energy of d-orbitals. |

| Three-Center Four-Electron (3c-4e) Bond | Three atoms share four electrons in three molecular orbitals (bonding, non-bonding, anti-bonding). | Does not require d-orbital participation and is consistent with the octet rule. ekb.eg | Can be less intuitive to visualize compared to simple hybridization models. |

| Recoupled Pair Bonding | Involves the decoupling of an electron pair on the central atom to form new bonds. mdpi.com | Provides explanations for trends in bond energies and structures of certain hypervalent species. mdpi.com | More complex to apply universally. |

The geometry of hypervalent molecules is often predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, with common structures including trigonal bipyramidal and octahedral geometries. researchgate.net Hypervalent heterocycles, in particular, often exhibit enhanced thermal stability compared to their acyclic counterparts. nih.govmdpi.com

Overview of Benzothiadiazole (BTD) Chemistry and its Analogues

Benzothiadiazole is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiadiazole ring. This structural motif has garnered significant attention in various fields of chemistry due to its unique electronic properties and versatile reactivity.

There are two primary structural isomers of benzothiadiazole, which differ in the arrangement of the nitrogen and sulfur atoms within the five-membered ring.

2,1,3-Benzothiadiazole (B189464): This isomer is composed of a benzene ring fused to a 1,2,5-thiadiazole (B1195012) ring. It is a colorless solid that can be prepared from the reaction of o-phenylenediamine (B120857) with thionyl chloride. The molecule is planar, and its structure is well-represented by a quinoidal form. researchgate.net

1,2,3-Benzothiadiazole (B1199882): In this isomer, a benzene ring is fused to a 1,2,3-thiadiazole (B1210528) ring. researchgate.net It is also a colorless solid and is typically synthesized through the diazotization of 2-aminothiophenol (B119425). researchgate.net The molecule is planar with N-N and S-N bond distances that suggest multiple bond character. ekb.eg

The different arrangement of heteroatoms in these isomers leads to distinct electronic structures, properties, and reactivity, which in turn dictates their applications.

| Property | 2,1,3-Benzothiadiazole | 1,2,3-Benzothiadiazole |

|---|---|---|

| CAS Number | 273-13-2 | 273-77-8 researchgate.net |

| Molar Mass | 136.17 g·mol⁻¹ | 136.17 g·mol⁻¹ researchgate.net |

| Melting Point | 54.0 °C | 36–37 °C researchgate.net |

| Boiling Point | 203.0 °C | 220.5 °C researchgate.net |

| Synthesis Precursor | o-phenylenediamine | 2-aminothiophenol researchgate.net |

The benzothiadiazole unit, particularly the 2,1,3-isomer, is a strong electron-withdrawing group, making it an excellent electron acceptor building block in the design of donor-acceptor (D-A) type conjugated materials. This property is crucial for tuning the electronic and optical properties of organic molecules and polymers.

In organic synthesis , benzothiadiazole derivatives are valuable intermediates. For example, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a widely used building block for constructing larger conjugated systems through cross-coupling reactions like the Suzuki-Miyaura reaction.

In materials science , the incorporation of benzothiadiazole moieties into polymers and small molecules has led to significant advancements in organic electronics. These materials are utilized in a variety of applications:

Organic Photovoltaics (OPVs): The electron-deficient nature of benzothiadiazole helps to lower the bandgap of D-A polymers, enabling them to absorb a broader range of the solar spectrum.

Organic Field-Effect Transistors (OFETs): Benzothiadiazole-based polymers can exhibit high charge carrier mobilities, which is essential for efficient transistor performance.

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of benzothiadiazole derivatives allow for the development of materials with specific emission colors.

Covalent Organic Frameworks (COFs): Benzothiadiazole units can be incorporated into COFs to create materials with high porosity and stability for applications in photocatalysis and energy storage.

The introduction of fluorine atoms onto the benzothiadiazole core (fluorinated benzothiadiazole, FBT) is a common strategy to further enhance the performance of these materials by fine-tuning their energy levels and improving molecular packing.

Introduction to 3-Oxo-1,2,3λ⁵-benzothiadiazole

A comprehensive search of the scientific literature and chemical databases was conducted to gather information on the chemical compound “3-Oxo-1,2,3λ⁵-benzothiadiazole”. Despite a thorough investigation, no specific research findings, detailed characterization, or established synthetic routes for this particular hypervalent sulfur heterocycle could be located. The λ⁵ designation indicates a hypervalent sulfur atom with a formal valence of 5, and the "3-Oxo" substituent implies an oxygen atom double-bonded to the sulfur at the 3-position of the 1,2,3-benzothiadiazole ring system. While the parent 1,2,3-benzothiadiazole is a well-known compound, its oxidized, hypervalent derivative appears to be a novel or yet-to-be-described chemical entity in the accessible scientific domain. Therefore, a detailed introduction to its specific properties and research findings cannot be provided at this time.

Unique Structural Features of the Lambda-5 Sulfur Atom in the Chemical Compound

The designation "λ⁵" in 3-Oxo-1,2,3λ⁵-benzothiadiazole indicates that the sulfur atom is in a hypervalent state, specifically with a coordination number of 3 and a formal valence of 5. The key structural features of the λ⁵-sulfur atom in this molecule are dictated by the principles of hypervalent bonding, most commonly described by the three-center four-electron (3c-4e) bond model.

In this model, the hypervalent bond is not a simple expansion of the d-orbitals, but rather a combination of p-orbitals from the central atom (sulfur) and the ligands (in this case, the adjacent nitrogen and the exocyclic oxygen). This results in a bonding molecular orbital, a non-bonding molecular orbital, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, leading to a stable arrangement.

The geometry around the λ⁵-sulfur atom in 3-Oxo-1,2,3λ⁵-benzothiadiazole is predicted to be trigonal pyramidal. The sulfur atom sits (B43327) at the apex, bonded to the two nitrogen atoms of the thiadiazole ring and the exocyclic oxygen atom. The lone pair of electrons on the sulfur atom would occupy the remaining vertex of a tetrahedral arrangement. The presence of the electron-withdrawing oxygen atom significantly influences the electronic environment of the sulfur, making it more electrophilic.

Table 1: Predicted Geometric and Electronic Properties of 3-Oxo-1,2,3λ⁵-benzothiadiazole

| Feature | Predicted Characteristic |

| Sulfur Atom Hybridization | sp³ (considering the lone pair) |

| Molecular Geometry at Sulfur | Trigonal Pyramidal |

| S-N Bond Order | Likely between a single and double bond |

| S-O Bond Order | Likely a double bond with significant polarization |

| Formal Charge on Sulfur | Positive |

This table is based on theoretical predictions and principles of hypervalent sulfur chemistry, as direct experimental data for this specific compound is not widely available.

Academic Rationale for Investigating the Chemical Compound’s Chemistry

The academic interest in 3-Oxo-1,2,3λ⁵-benzothiadiazole stems from several key areas of chemical research. The investigation of such a molecule allows for a deeper understanding of the fundamental principles of hypervalent bonding and the stability of these unusual electronic arrangements within a constrained heterocyclic system.

Furthermore, the introduction of a hypervalent sulfur center into the benzothiadiazole framework is expected to dramatically alter its electronic properties compared to the non-oxidized parent compound. This opens up possibilities for tuning the optoelectronic characteristics of the molecule, which is a central theme in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The reactivity of the hypervalent sulfur center is also a key area of academic inquiry. The electrophilic nature of the sulfur atom and the potential for the S=O group to participate in various reactions make 3-Oxo-1,2,3λ⁵-benzothiadiazole an interesting target for synthetic chemists. It could serve as a precursor or intermediate in the synthesis of more complex sulfur-containing heterocycles with novel properties.

Table 2: Potential Areas of Academic Investigation for 3-Oxo-1,2,3λ⁵-benzothiadiazole

| Research Area | Rationale for Investigation |

| Physical Organic Chemistry | To study the nature of the hypervalent sulfur bond and the aromaticity of the heterocyclic system. |

| Materials Science | To explore its potential as a building block for novel organic electronic materials with tailored properties. |

| Synthetic Chemistry | To investigate its reactivity and utility as a synthon for the preparation of other functional molecules. |

| Computational Chemistry | To model its structure, properties, and reactivity, providing insights that can guide experimental work. |

Properties

CAS No. |

111862-16-9 |

|---|---|

Molecular Formula |

C6H4N2OS |

Molecular Weight |

152.18 g/mol |

IUPAC Name |

3-oxido-1,2,3-benzothiadiazol-3-ium |

InChI |

InChI=1S/C6H4N2OS/c9-8-5-3-1-2-4-6(5)10-7-8/h1-4H |

InChI Key |

MIAPFQODYCWNGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=NS2)[O-] |

Origin of Product |

United States |

Advanced Reactivity Profiles of 3 Oxo 1,2,3λ⁵ Benzothiadiazole and Its Derivatives

Reactivity of the Hypervalent Sulfur Center

The λ⁵-sulfur atom in the 3-oxo-1,2,3-benzothiadiazole framework is a key locus of reactivity. As a sulfur(VI) center, it is analogous to the sulfur atom in cyclic sulfoximines, which are known for their unique chemical properties and applications in synthesis. The chemistry of this center is characterized by its ability to participate in ligand exchange, undergo reductive elimination, and mediate a variety of chemical transformations.

The hypervalent sulfur center can act as an electrophile, making it susceptible to attack by nucleophiles. This can lead to ligand exchange or substitution reactions, where groups attached to the sulfur atom are replaced. While direc

Reactivity of the Benzene (B151609) and Thiadiazole Rings

Ring-Opening and Rearrangement Reactions of the Thiadiazole Moiety

While specific experimental data on the ring-opening and rearrangement reactions of 3-oxo-1,2,3λ⁵-benzothiadiazole are not extensively documented in the current scientific literature, the reactivity of analogous cyclic sulfoximines and related sulfur-nitrogen heterocycles can provide valuable insights into potential transformation pathways.

One plausible reaction pathway is hydrolytic ring cleavage. For instance, the hydrolysis of related cyclic sulphinamidates, such as 3-phenylperhydro-1,2,3-oxathiazin-2-one, proceeds via ring opening, with the specific mechanism—either a concerted process or one involving a tetracoordinate intermediate—being dependent on the pH of the medium. rsc.org This suggests that under certain conditions, the N-S bond of the thiadiazole ring in 3-oxo-1,2,3λ⁵-benzothiadiazole could be susceptible to nucleophilic attack, leading to the formation of a sulfonated aminophenyl derivative.

Furthermore, rearrangement reactions, particularly those involving ring expansion, have been observed in analogous systems. For example, visible light-mediated reactions of cyclic N-sulfenyl sulfoximines with aryl diazoacetates can lead to the formation of larger, six-membered heterocycles through a sulfur ylide intermediate and a subsequent nih.govchinesechemsoc.org-sigmatropic rearrangement. chinesechemsoc.orgchinesechemsoc.org This suggests that the 3-oxo-1,2,3λ⁵-benzothiadiazole ring system may have the potential to undergo skeletal reorganization under specific synthetic conditions. The rearrangement of diazonium salts derived from 7-aminobenzisothiazoles to 7-acylbenzothiadiazoles, influenced by the presence of metal salts, also points to the possibility of complex rearrangements within this class of compounds. rsc.org

The table below summarizes potential ring-opening and rearrangement reactions based on analogous structures.

| Reaction Type | Potential Reagents/Conditions | Predicted Outcome | Analogous System |

| Hydrolytic Ring-Opening | Acidic or alkaline aqueous media | Formation of sulfonated aminophenyl derivatives | 3-Phenylperhydro-1,2,3-oxathiazin-2-one rsc.org |

| Photochemical Ring Expansion | Visible light, aryl diazoacetates | Expansion to a six-membered heterocyclic system | Cyclic N-sulfenyl sulfoximines chinesechemsoc.orgchinesechemsoc.org |

| Metal-Mediated Rearrangement | Diazotization, metal salts | Rearrangement of substituents on the benzene ring | 7-Aminobenzisothiazole diazonium salts rsc.org |

Photochemical and Thermal Reactivity Studies

The stability and reactivity of 3-oxo-1,2,3λ⁵-benzothiadiazole under the influence of light and heat are critical parameters that dictate its potential applications in materials science and photochemistry.

Photoreactivity and Photodegradation Mechanisms

The photoreactivity of 3-oxo-1,2,3λ⁵-benzothiadiazole is anticipated to be rich and varied, drawing parallels from the behavior of related cyclic sulfoximines. A notable photochemical transformation observed in cyclic sulfoximines is a ring expansion reaction when subjected to visible light in the presence of aryl diazoacetates. chinesechemsoc.orgchinesechemsoc.org This process involves the formation of a sulfur ylide intermediate followed by a rearrangement, suggesting that photolysis could be a tool for the synthetic modification of the 3-oxo-1,2,3λ⁵-benzothiadiazole scaffold.

While specific photodegradation mechanisms for 3-oxo-1,2,3λ⁵-benzothiadiazole have not been elucidated, studies on the degradation of benzothiazole (B30560) by ozonation indicate that the heterocyclic ring can be cleaved under oxidative conditions. researchgate.net It is plausible that photochemical degradation in the presence of oxygen could proceed through similar oxidative pathways, leading to the breakdown of the thiadiazole ring and the formation of smaller, more oxidized fragments. The photothermal response of nanoparticles containing poly[4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-(5-((2-ethylhexyl)oxy)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione)-2,1,3-benzothiadiazole] (PCPDTBT) has been studied, demonstrating their stability and efficient heat generation under near-infrared (NIR) laser irradiation, which suggests a degree of photostability for the benzothiadiazole core under these conditions. acs.org

| Photochemical Process | Conditions | Potential Outcome |

| Photoreactivity | Visible light, aryl diazoacetates | Ring expansion chinesechemsoc.orgchinesechemsoc.org |

| Photodegradation | UV light, presence of oxygen | Oxidative cleavage of the thiadiazole ring |

Thermal Stability and Decomposition Pathways of the Chemical Compound

For instance, amorphous conjugated copolymers based on dithienosilole and benzothiadiazole dicarboxylic imide exhibit high thermal stability, with decomposition temperatures recorded at 357 °C and 394 °C. mdpi.com This suggests that the benzothiadiazole core is robust and can withstand significant thermal stress. Aromatic poly(1,3,4-oxadiazole) fibers also show remarkable heat resistance, with decomposition in a nitrogen atmosphere initiating at temperatures around 450°C. researchgate.net The thermal degradation of these related polymers often involves the disruption of the heterocyclic ring, leading to the formation of nitrile groups and eventual carbonization at higher temperatures. researchgate.net

Based on these analogies, it is reasonable to predict that 3-oxo-1,2,3λ⁵-benzothiadiazole would exhibit good thermal stability. Its decomposition pathway would likely involve the cleavage of the S-N and S-O bonds within the thiadiazole ring at elevated temperatures, potentially leading to the extrusion of sulfur oxides and the formation of nitrogen-containing aromatic fragments.

| Analogous Compound Class | Decomposition Temperature Range (°C) |

| Dithienosilole-Benzothiadiazole Copolymers | 357 - 394 mdpi.com |

| Aromatic Poly(1,3,4-oxadiazole)s | ~450 researchgate.net |

Spectroscopic and Computational Characterization of 3 Oxo 1,2,3λ⁵ Benzothiadiazole

Advanced Spectroscopic Characterization Techniques

No specific ¹H or ¹³C NMR spectral data for 3-Oxo-1,2,3λ⁵-benzothiadiazole has been reported. For the related parent compound, 1,2,3-benzothiadiazole (B1199882), a complete analysis of its nuclear magnetic resonance spectrum has been presented in the literature. rsc.org

There is no available information on the infrared or Raman spectra of 3-Oxo-1,2,3λ⁵-benzothiadiazole. The presence of the S=O bond would be expected to give rise to a strong absorption band in the infrared spectrum, typically in the range of 1030-1070 cm⁻¹.

High-resolution mass spectrometry data for 3-Oxo-1,2,3λ⁵-benzothiadiazole is not available. This technique would be crucial for confirming the molecular formula of the compound. Studies on related 1,2,3-thiadiazole (B1210528) derivatives have shown that the elimination of a nitrogen molecule from the molecular ion is a common fragmentation pathway. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

No X-ray crystal structure has been published for 3-Oxo-1,2,3λ⁵-benzothiadiazole. Therefore, precise data on its molecular conformation, bond distances, and angles are not available.

Without a crystal structure, the intermolecular interactions and crystal packing of 3-Oxo-1,2,3λ⁵-benzothiadiazole in the solid state remain unknown.

Quantum Chemical Computations and Theoretical Modeling

Following an extensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the quantum chemical properties of 3-Oxo-1,2,3λ⁵-benzothiadiazole were found. The requested detailed analysis for the subsections below is therefore not available for this specific molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

There is no available literature reporting the use of high-accuracy ab initio methods to calculate the electronic structure of 3-Oxo-1,2,3λ⁵-benzothiadiazole. These methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to obtain highly precise values for molecular properties, serving as benchmarks for other computational methods.

Computational Elucidation of Reaction Mechanisms and Transition States

A search for computational studies on the reaction mechanisms involving 3-Oxo-1,2,3λ⁵-benzothiadiazole, including the identification of transition states, intermediates, and reaction energy profiles, yielded no results. This type of analysis is fundamental for understanding the pathways of chemical transformations the molecule might undergo.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

No theoretical predictions of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies, or UV-Vis absorption wavelengths) or reactivity descriptors (such as electronegativity, chemical hardness, or electrophilicity index) for 3-Oxo-1,2,3λ⁵-benzothiadiazole have been reported in the scientific literature. These computational predictions are vital for interpreting experimental spectra and for assessing the molecule's potential reactivity in various chemical environments.

Advanced Materials Science Applications and Functional Integration

Integration as an Electron Acceptor Unit in Conjugated Organic Materials

The electron-deficient character of the benzothiadiazole ring is fundamental to its role as an acceptor unit in π-conjugated systems. sci-hub.seresearchgate.net This property is harnessed to create materials with tailored electronic characteristics for use in a range of optoelectronic devices.

The predominant design strategy involves creating copolymers and small molecules with a donor-acceptor (D-A) architecture. In these systems, electron-donating units (the "D" component), such as carbazole, thiophene, or selenophene, are chemically linked to the electron-accepting benzothiadiazole core (the "A" component). mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is critical for the material's function. nih.govco-ac.com

The synthesis of these D-A materials is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. mdpi.comsemanticscholar.orgmdpi.com These methods allow for the precise construction of complex conjugated structures, including D-A-D motifs where the acceptor core is flanked by two donor units. semanticscholar.orgnih.gov For instance, direct arylation polycondensation has been systematically investigated to produce high-molecular-weight D-A copolymers based on benzothiadiazole, achieving excellent yield and selectivity. rsc.org

The unique properties of benzothiadiazole-based D-A materials have led to their successful application in various organic optoelectronic devices. mdpi.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, benzothiadiazole derivatives are used to create efficient emitters, with colors ranging from green to red. mit.edu Their electron-deficient nature can also facilitate electron injection from the cathode, improving device performance. sci-hub.se Some luminophores exhibit high photoluminescence quantum yields in solid films and function as active charge transport centers, leading to OLEDs with high brightness and efficiency. nih.gov A π-extended benzothiadiazole derivative has been used to create a fluorescent OLED with a high maximum external quantum efficiency (EQE) of 14.3%. rsc.org

Organic Field-Effect Transistors (OFETs): Benzothiadiazole-based copolymers have been developed as the active semiconductor layer in OFETs. The strong acceptor properties of the benzothiadiazole unit promote intermolecular π-stacking, which is crucial for efficient charge transport. rsc.org Devices fabricated with these copolymers have demonstrated significant charge carrier mobilities, with one alkoxy-functionalized benzothiadiazole-bithiophene copolymer (CP3) achieving a hole mobility of 0.67 cm² V⁻¹ s⁻¹. rsc.org

Organic Solar Cells (OSCs): This is a particularly successful application area. Benzothiadiazole is a key component in both p-type polymer donors and, more recently, in non-fullerene acceptors. researchgate.netco-ac.com The ability to tune the material's band gap allows for broad absorption of the solar spectrum. A notable advancement involves the use of 1,2,3-benzothiadiazole (B1199882) (iBT), an isomer of the more common 2,1,3-benzothiadiazole (B189464) (BT), to design a polymer donor (PiBT). nih.govresearchgate.net OSCs based on this polymer achieved a power conversion efficiency (PCE) of 19.0%, one of the highest recorded for binary OSCs. nih.govresearchgate.net

| Compound/Polymer | Device Type | Key Performance Metric | Reference |

|---|---|---|---|

| BO-DPP-BTZ | OFET | Hole Mobility: 0.06 cm² V⁻¹ s⁻¹ | nih.gov |

| BO-DPP-BTZ/ rsc.orgPCBM Blend | OSC | PCE: 0.9% | nih.gov |

| CP3 (Alkoxy-BT and Bithiophene Copolymer) | OFET | Hole Mobility: 0.67 cm² V⁻¹ s⁻¹ | rsc.org |

| PiBT-based Device | OSC | PCE: 19.0% | nih.govresearchgate.net |

| PM6:TQT-based Device | OSC | PCE: 18.52% | acs.org |

| TADF-sensitized Fluorescent Emitter | OLED | EQE: 14.3% | rsc.org |

A clear and direct relationship exists between the molecular structure of benzothiadiazole derivatives, their resultant electronic properties, and the final performance of the device.

Molecular Structure and Electronic Properties: The choice of the donor unit, the type of linker, and substitutions on the benzothiadiazole core all serve to modulate the electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For example, using stronger donors or extending the π-conjugation typically raises the HOMO level and lowers the LUMO level, narrowing the energy band gap and red-shifting the material's absorption spectrum. semanticscholar.orgmit.edu Isomerization of the benzothiadiazole core itself has a profound impact; switching from the standard 2,1,3-benzothiadiazole (BT) to 1,2,3-benzothiadiazole (iBT) was shown to downshift the HOMO energy level, increase the extinction coefficient, and improve the coplanarity of the polymer backbone. nih.govresearchgate.net

Electronic Properties and Device Performance: These tunable electronic properties directly influence device metrics. In OSCs, the HOMO and LUMO levels of the donor and acceptor materials must be appropriately aligned to ensure efficient charge separation and transport. The high extinction coefficient and improved miscibility of the iBT-based polymer contributed directly to its record-breaking 19.0% efficiency. nih.govresearchgate.net In OLEDs, the energy gap determines the emission color, while the quantum yield dictates the brightness. nih.gov For OFETs, factors that promote better intermolecular packing and orbital overlap, such as molecular planarity, lead to higher charge carrier mobility. rsc.org

Potential in Luminescent and Fluorescent Probe Development

Beyond electronics, the inherent photophysical properties of the benzothiadiazole scaffold make it a versatile building block for fluorescent molecules. mdpi.comsemanticscholar.orgacs.org These derivatives are known for being stable and efficient fluorophores that often exhibit large Stokes shifts (the separation between absorption and emission maxima) and resistance to photobleaching. researchgate.netresearchgate.net

The sensitivity of the ICT process within benzothiadiazole derivatives to their local environment has been exploited to create advanced fluorescent probes for chemical research. mdpi.comsemanticscholar.org These probes are designed so that interaction with a specific target analyte modulates the ICT process, resulting in a measurable change in the fluorescence signal (e.g., intensity, color, or lifetime). semanticscholar.org

This principle has been used to develop chemosensors for a variety of targets. For instance, benzothiadiazole-based probes have been synthesized for the detection of pH in extremely acidic conditions. nih.gov Another sophisticated application is in bioimaging, where an imidazole-fused benzothiadiazole derivative functionalized with a morpholine (B109124) group was designed as a red-emissive probe. This probe can specifically target lysosomes within living cells and report on changes in the local pH, demonstrating its potential for advanced biological research.

| Probe Name | Target Analyte | Key Optical Property | Application | Reference |

|---|---|---|---|---|

| C2 | pH (extremely acidic) | Stokes Shift > 100 nm, pKa = 1.56 | pH sensing in strong acid | nih.gov |

| MIBTAA | Lysosomal pH | Red emission, pKa = 5.3 | Live-cell pH imaging |

Other Emerging Applications

Beyond established applications, 3-Oxo-1,2,3λ⁵-benzothiadiazole is finding utility in several burgeoning areas of materials science, demonstrating its versatility and potential for functional integration into next-generation materials and processes.

3-Oxo-1,2,3λ⁵-benzothiadiazole and its derivatives have been identified as effective organocatalysts in a variety of organic transformations. nih.govnih.govrsc.orgrsc.org Their catalytic activity is attributed to their ability to act as a mild, inexpensive, and environmentally benign Brønsted acid. nih.gov This has positioned them as a greener alternative to traditional metal-based catalysts in several synthetic protocols.

The catalytic applications of saccharin (B28170) and its derivatives are diverse and include:

Multicomponent Reactions: Saccharin has been successfully employed as a catalyst in one-pot multicomponent reactions for the synthesis of various heterocyclic compounds, such as substituted dihydro-2-oxypyrroles, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, and 3,4-dihydropyrimidin-2-(1H)-ones. nih.gov

Condensation Reactions: It has been shown to catalyze Paal–Knorr pyrrole (B145914) synthesis and Biginelli reactions, which are fundamental processes in the synthesis of nitrogen-containing heterocycles. nih.gov

Synthesis of Azo Compounds and Benzotriazines: Saccharin has been utilized as a catalyst in the synthesis of azo dyes and 1,2,3-benzotriazine-4-(3H)-ones. nih.gov

Other Organic Transformations: The catalytic scope of saccharin derivatives extends to domino Knoevenagel reactions, Michael additions, deoximation reactions, catalytic condensation, and functional group protection and oxidation. rsc.orgrsc.org

The following table summarizes some of the key catalytic applications of saccharin and its derivatives:

| Catalytic Application | Reaction Type | Synthesized Products | Reference |

| Quinoxaline Synthesis | Cyclocondensation | Quinoxalines and pyrido[2,3-b]pyrazines | nih.gov |

| Paal-Knorr Pyrrole Synthesis | Ring Closure | N-substituted 2,5-dimethylpyrroles | nih.gov |

| Biginelli Reaction | Multicomponent | 3,4-dihydropyrimidin-2-(1H)-ones | nih.gov |

| Azo Dye Synthesis | Azo Coupling | Azo compounds | nih.gov |

| Benzotriazine Synthesis | Cyclization | 1,2,3-benzotriazine-4-(3H)-ones | nih.gov |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for applications in gas storage, separation, and catalysis. nih.govdigitellinc.com The functionalization of COFs with specific chemical moieties can enhance their properties and tailor them for specific applications.

While benzothiadiazole derivatives have been utilized as building blocks in the synthesis of COFs for applications in photocatalysis and energy storage, there is currently a lack of scientific literature demonstrating the direct incorporation of 3-Oxo-1,2,3λ⁵-benzothiadiazole (saccharin) or its derivatives as a monomer or linker in the structure of COFs. researchgate.netnih.govglobethesis.com Research in this area has primarily focused on other benzothiadiazole-containing molecules. However, a related area of study has explored the use of metal-organic frameworks (MOFs), which are distinct from COFs, for the degradation of saccharin as an emerging water contaminant. nih.gov

The synthesis of complex molecules and the creation of diverse chemical libraries are crucial in drug discovery and materials science. 3-Oxo-1,2,3λ⁵-benzothiadiazole serves as a versatile scaffold for the synthesis of a wide range of novel derivatives. nih.govrdd.edu.iqmdpi.com The ability to functionalize the saccharin core at various positions allows for the generation of compounds with tailored properties.

Recent research has focused on the derivatization of the benzene (B151609) ring of saccharin to produce libraries of novel compounds. nih.govmdpi.com One notable approach involves the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to synthesize saccharin-1,2,3-triazole conjugates. nih.govmdpi.com This method allows for the attachment of various functional groups to the saccharin backbone, leading to the creation of diverse molecular architectures. These derivatization strategies contribute to the broader field of complex molecule synthesis, although direct applications in the synthesis of large macrocyclic compounds containing the saccharin unit are not yet widely reported.

The following table lists some of the compound classes that have been synthesized using saccharin as a starting material or key intermediate:

| Compound Class | Synthetic Strategy | Key Features | Reference |

| Pyridazine and Pyrimidine derivatives | Precursor-based synthesis | Heterocyclic compounds with potential biological activity | rdd.edu.iq |

| Saccharin-1,2,3-triazole conjugates | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Diverse library of novel saccharin derivatives | nih.govmdpi.com |

| N-substituted saccharin derivatives | Alkylation and other substitution reactions | Functionalized saccharin core for various applications | rdd.edu.iq |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of cyclic sulfoximines and benzothiadiazole derivatives exist, a key area for future research lies in the development of more efficient and environmentally benign synthetic pathways to 3-Oxo-1,2,3λ⁵-benzothiadiazole and its analogues. nih.govmdpi.com Current strategies often rely on multi-step procedures or harsh reaction conditions. Future efforts should focus on "green chemistry" principles to improve sustainability. mdpi.comresearchgate.netsciencescholar.usmdpi.com

Promising approaches include:

Transition-Metal Catalyzed C-H Activation/Annulation: The use of catalysts based on rhodium, iridium, or ruthenium has proven effective for the synthesis of related cyclic sulfoximines through C-H bond activation, offering a more direct and atom-economical route. encyclopedia.pubnih.govresearchgate.net Research into applying these methods to suitable precursors could lead to streamlined syntheses of the 3-Oxo-1,2,3λ⁵-benzothiadiazole core. encyclopedia.pubnih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation as an energy source can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other heterocyclic compounds. mdpi.comnih.gov

Novel Catalytic Systems: Exploring the use of inexpensive and abundant metal catalysts or even metal-free conditions would enhance the economic and environmental viability of the synthesis. mdpi.com The development of protocols that utilize environmentally friendly solvents like water or ethanol (B145695) is also a critical goal. mdpi.com

| Catalyst System | Reactants | Product Type | Key Advantages |

| [RhCpCl₂]₂ / AgOPiv | Sulfoximines and 4-diazoisochroman-3-imines | Fused 1,2-benzothiazines | Works under air at room temperature. nih.gov |

| [IrCpCl₂]₂ / PivOH | Sulfoximines and α-diazocarbonyl compounds | 1,2-benzothiazines | Broad substrate scope with good functional group tolerance. nih.gov |

| Cp*Co(CO)I₂ / Chiral Carboxylic Acid | Sulfoximines and dioxazolones | Enantioselective benzothiadiazine-1-oxides | Two-step process enabling enantioselective synthesis. encyclopedia.pubnih.gov |

| Laccase | 2-aminothiophenol (B119425) and aryl-aldehydes | 2-arylbenzothiazoles | Inexpensive, commercially available catalyst, room temperature. mdpi.com |

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

The reactivity of the 3-Oxo-1,2,3λ⁵-benzothiadiazole scaffold is largely uncharted territory. A thorough investigation into its chemical behavior could reveal novel transformations and provide deeper mechanistic understanding.

Future research could focus on:

C-H Functionalization: While C-H activation is a powerful tool for synthesis, it can also be used for post-synthetic modification. nih.gov Exploring the regioselective functionalization of the benzene (B151609) ring would allow for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties.

Ring Expansion and Rearrangement Reactions: Cyclic sulfoximines have been shown to undergo photochemical ring expansion reactions. chinesechemsoc.org Investigating similar transformations for 3-Oxo-1,2,3λ⁵-benzothiadiazole could lead to the synthesis of novel, larger heterocyclic systems.

Reactivity as a Ligand: The nitrogen and oxygen atoms of the sulfoximine (B86345) group could act as coordination sites for metal ions. researchgate.net Exploring its coordination chemistry could lead to the development of new catalysts or functional metal-organic materials. researchgate.netresearchgate.net

Mechanistic Studies: Detailed mechanistic studies, including kinetic experiments and deuterium (B1214612) labeling, are crucial to understanding the underlying pathways of its reactions. acs.org This knowledge is essential for optimizing existing reactions and designing new ones. A plausible mechanism for metal-catalyzed C-H functionalization involves the formation of a five-membered metallacycle intermediate. nih.gov

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool for predicting the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts. mdpi.comresearchgate.netnih.govworldscientific.com

Key areas for computational investigation include:

Tuning Optoelectronic Properties: By modeling the effects of different substituents on the frontier molecular orbitals (HOMO and LUMO), it is possible to predict and tailor the energy gap, absorption, and emission spectra. mdpi.comresearchgate.netacs.org This is particularly relevant for applications in organic electronics. mdpi.comnih.gov

Predicting Reactivity: Computational modeling can be used to study reaction mechanisms and predict the regioselectivity of reactions, complementing experimental studies. researchgate.net

Designing for Specific Applications: Derivatives can be designed in silico with properties optimized for specific applications, such as improved charge transport for transistors or specific light absorption characteristics for solar cells. acs.org Research has shown that introducing electron-donor groups can significantly influence the electronic and optoelectronic properties of benzothiadiazole-based systems. researchgate.net

| Computational Method | Property Studied | System | Key Findings |

| DFT/TD-DFT (B3LYP/6-31G(d,p)) | Ground- and excited-state properties | Thienylbenzothiadiazole derivatives | Introduction of electron-donor groups and doping significantly affects electronic properties. researchgate.networldscientific.com |

| DFT (B3LYP/6-311G(d,p)) | Geometries, HOMO/LUMO levels, band gaps | Benzothiadiazole-based copolymers | Dithieno-type copolymers exhibit lower band gaps and stronger visible light absorption. acs.org |

| DFT | Reaction mechanism | Aryne and cyclic alkyne reactions with N-sulfonyl-N-sulfenylsulfonamides | Stepwise mechanism for aryne substrates and concerted mechanism for cyclic alkynes. researchgate.net |

Design and Fabrication of Next-Generation Functional Materials Utilizing the Chemical Compound

The inherent properties of the benzothiadiazole core, such as its strong electron-withdrawing nature and photoluminescence, make it an excellent building block for advanced functional materials. researchgate.netresearchgate.net

Future work should explore the incorporation of the 3-Oxo-1,2,3λ⁵-benzothiadiazole unit into:

Organic Light-Emitting Diodes (OLEDs): The high electron affinity of the benzothiadiazole moiety is beneficial for creating efficient light-emitting materials. mdpi.comresearchgate.net

Organic Field-Effect Transistors (OFETs): Benzothiadiazole derivatives have been successfully used as p-type semiconductors in OFETs. nih.gov The unique properties of the sulfoximine group could lead to materials with improved charge carrier mobility.

Organic Solar Cells (OSCs): As a strong electron acceptor, it can be used to create donor-acceptor systems with low band gaps, which are crucial for efficient harvesting of sunlight. researchgate.netacs.org

Covalent Organic Frameworks (COFs): The rigid structure of the benzothiadiazole core makes it suitable for constructing porous, crystalline COFs for applications such as photocatalytic hydrogen generation. rsc.org

Sensors and Probes: The fluorescence of benzothiadiazole derivatives can be sensitive to their environment, making them promising candidates for chemical sensors. researchgate.net

Synergistic Research Across Disciplines for Enhanced Applications

Realizing the full potential of 3-Oxo-1,2,3λ⁵-benzothiadiazole will require a multidisciplinary approach, fostering collaborations between different fields of science.

Opportunities for synergistic research include:

Medicinal Chemistry: The sulfoximine functional group is of growing interest in drug discovery due to its unique properties, including its role as a bioisostere for sulfones and its ability to improve metabolic stability. york.ac.ukresearchgate.netnih.govbohrium.com Collaboration with biologists and pharmacologists could lead to the development of new therapeutic agents. nih.govnih.gov

Materials Science: Joint efforts between synthetic chemists and materials scientists are essential for designing and fabricating novel organic electronic devices. researchgate.netnih.gov This includes optimizing material properties for specific device architectures.

Coordination Chemistry: The potential of 3-Oxo-1,2,3λ⁵-benzothiadiazole as a ligand for metal complexes opens up avenues for collaboration with inorganic chemists to develop new catalysts and functional materials. researchgate.net

Computational and Experimental Chemistry: A close feedback loop between computational prediction and experimental validation will accelerate the discovery of new derivatives and materials with desired properties. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.